molecular formula C13H13BrN4O B2551610 (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-bromophenyl)methanone CAS No. 1788557-97-0

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-bromophenyl)methanone

Cat. No.: B2551610
CAS No.: 1788557-97-0
M. Wt: 321.178
InChI Key: IPOOELMQVYEZJG-UHFFFAOYSA-N
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Description

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-bromophenyl)methanone is a useful research compound. Its molecular formula is C13H13BrN4O and its molecular weight is 321.178. The purity is usually 95%.
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Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-bromophenyl)methanone is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process that integrates the triazole and pyrrolidine moieties. The general synthetic route may include:

  • Formation of the Triazole Ring : Utilizing azide and alkyne coupling reactions under copper(I) catalysis.
  • Pyrrolidine Formation : Employing appropriate amines and carbonyl compounds.
  • Final Coupling : Combining the triazole and pyrrolidine components with a bromophenyl group through a methanone linkage.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • A series of triazole derivatives demonstrated significant cytotoxicity against various cancer cell lines including HCT116 and MDA-MB231, with IC50 values indicating potent activity (IC50 values as low as 42.5 µg/mL) .
CompoundCell LineIC50 (µg/mL)
8bMDA-MB23142.5
8oHCT11664.3
8nMia-PaCa268.4

These findings suggest that modifications in the structure of triazole-pyrrolidine derivatives can significantly enhance their anticancer efficacy.

The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets such as enzymes or receptors. The presence of the triazole ring may facilitate coordination with metal ions, influencing enzymatic activity or cellular signaling pathways .

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Anticonvulsant Activity : A related pyrrolidine derivative exhibited significant anticonvulsant properties in animal models, suggesting that the triazole-pyrrolidine framework may confer neuroprotective effects .
  • Cholinesterase Inhibition : Some derivatives have been identified as selective inhibitors of butyrylcholinesterase (BChE), which is relevant for treating neurodegenerative diseases like Alzheimer's .
    CompoundBChE Inhibition (%)
    Compound 985%
    Compound 2378%

Properties

IUPAC Name

(3-bromophenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN4O/c14-11-3-1-2-10(8-11)13(19)17-6-4-12(9-17)18-7-5-15-16-18/h1-3,5,7-8,12H,4,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOOELMQVYEZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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